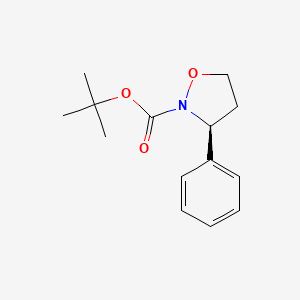
tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate is an organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl (S)-3-phenyl-2-oxazolidinone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific substituents on the isoxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for carboxylic acids.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The isoxazolidine ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (S)-3-phenyl-2-oxazolidinone: A precursor in the synthesis of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate.
tert-Butyl (S)-3-phenyl-4-isoxazolidinone: A structural isomer with different reactivity and properties.
tert-Butyl (S)-3-phenyl-5-isoxazolidinone: Another isomer with unique chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-phenyl-1,2-oxazolidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-12(9-10-17-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Clave InChI |
GMWONMAINVSPQU-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](CCO1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
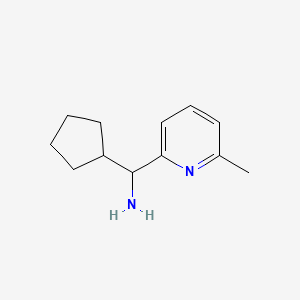
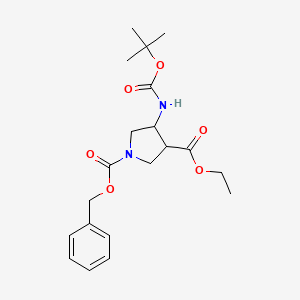
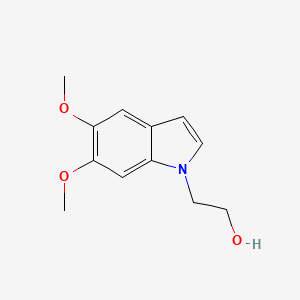
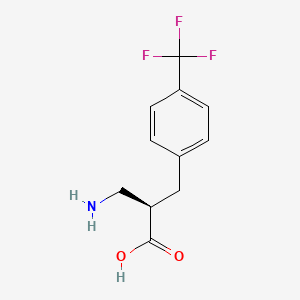
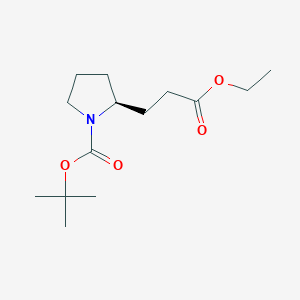
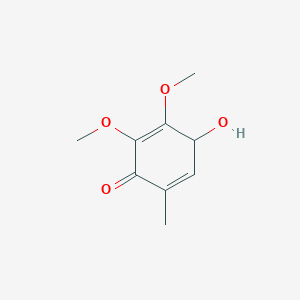
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
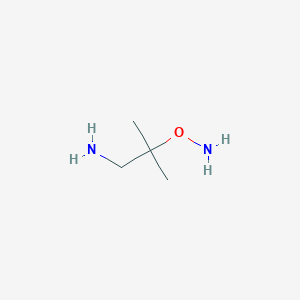
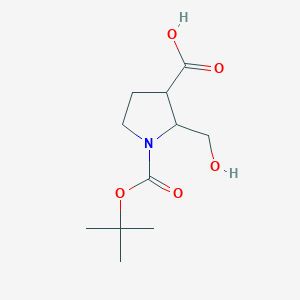
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
![2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12945195.png)
